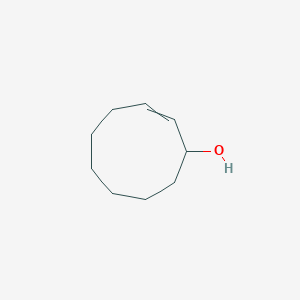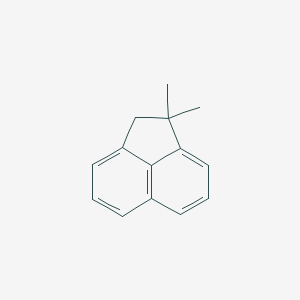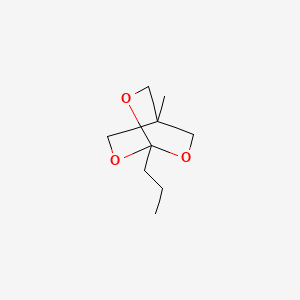
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- is a chemical compound with a unique bicyclic structure. This compound is known for its stability and versatility in various chemical reactions. It is often used as a building block in organic synthesis and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- typically involves the reaction of a suitable precursor with a Lewis acid catalyst. One common method is the ionic Diels–Alder reaction, where 1-vinyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane adds to 1,3-dienes at low temperatures under Lewis acid catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for catalysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a reagent in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form stable complexes with various substrates, facilitating different chemical transformations. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
- (1-methyl-2,6,7-trioxabicyclo(2.2.2)octan-4-yl)methanol
Uniqueness
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- is unique due to its specific bicyclic structure and the presence of multiple oxygen atoms, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
60028-15-1 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
4-methyl-1-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H16O3/c1-3-4-9-10-5-8(2,6-11-9)7-12-9/h3-7H2,1-2H3 |
Clave InChI |
NAMVLDMVIBVZTB-UHFFFAOYSA-N |
SMILES canónico |
CCCC12OCC(CO1)(CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
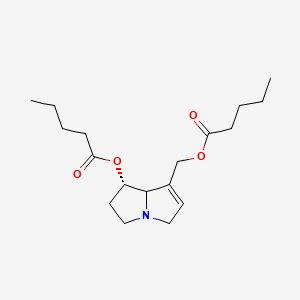
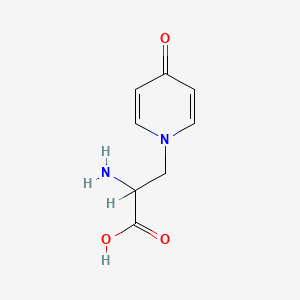
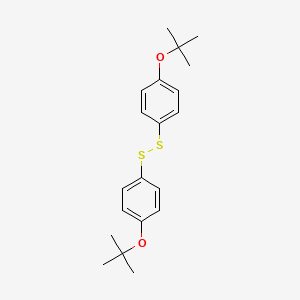
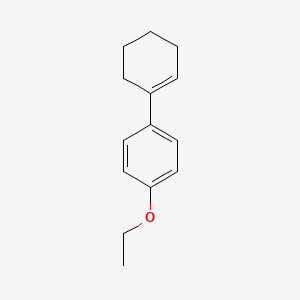
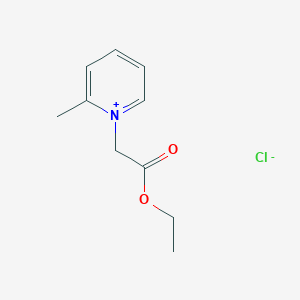
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
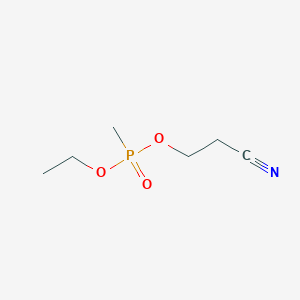
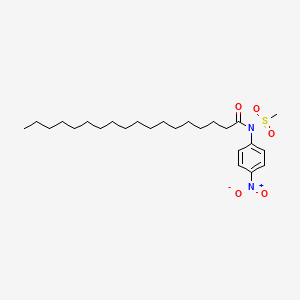
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
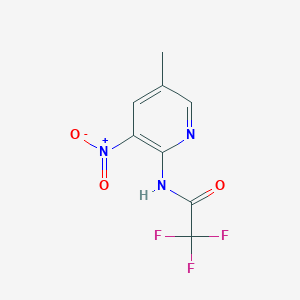
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
